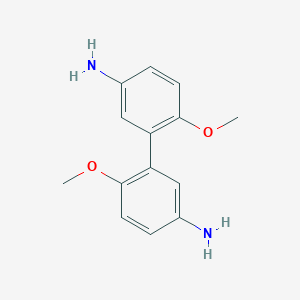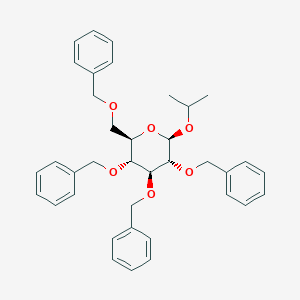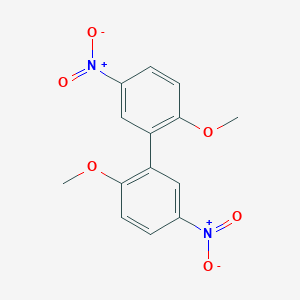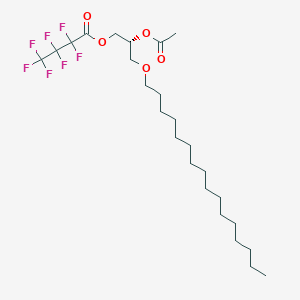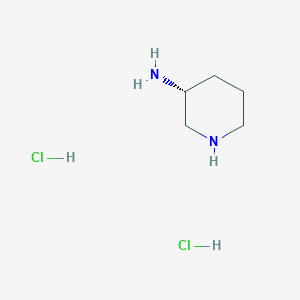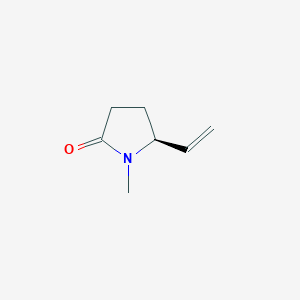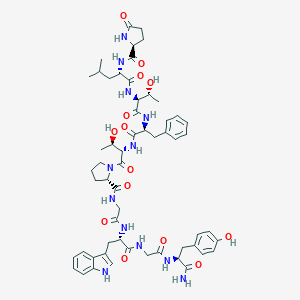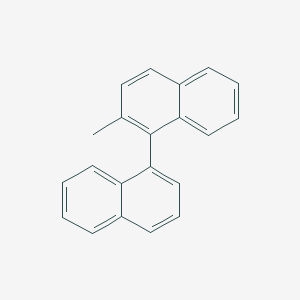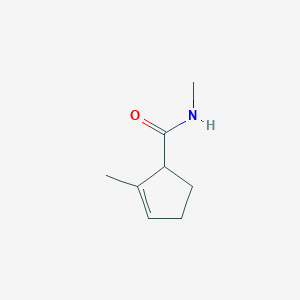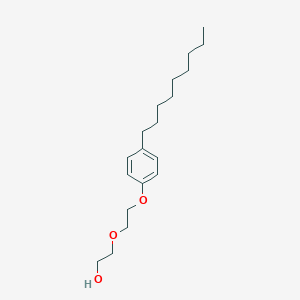
Perfluoro(pentadecaoxypropylene)oxyethylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Perfluoro(pentadecaoxypropylene)oxyethylene, also known as PFPE, is a synthetic fluorinated polymer that is widely used in scientific research. PFPE is a highly stable and biocompatible material that has a wide range of applications in various fields, including biomedicine, electronics, and aerospace.
作用機序
The mechanism of action of Perfluoro(pentadecaoxypropylene)oxyethylene is not fully understood. However, it is believed that Perfluoro(pentadecaoxypropylene)oxyethylene interacts with biological membranes, such as cell membranes, and alters their properties, such as fluidity and permeability. Perfluoro(pentadecaoxypropylene)oxyethylene can also interact with proteins and enzymes and alter their activity and conformation.
生化学的および生理学的効果
Perfluoro(pentadecaoxypropylene)oxyethylene has been shown to have minimal toxicity and immunogenicity in various in vitro and in vivo studies. Perfluoro(pentadecaoxypropylene)oxyethylene can be eliminated from the body through the liver and kidneys. Perfluoro(pentadecaoxypropylene)oxyethylene has also been shown to have anti-inflammatory and antioxidant properties in various animal models.
実験室実験の利点と制限
Perfluoro(pentadecaoxypropylene)oxyethylene has several advantages for lab experiments, including high stability, biocompatibility, and ease of functionalization. Perfluoro(pentadecaoxypropylene)oxyethylene can also be easily synthesized in large quantities. However, Perfluoro(pentadecaoxypropylene)oxyethylene has some limitations, such as its high cost and limited availability.
将来の方向性
There are several future directions for Perfluoro(pentadecaoxypropylene)oxyethylene research, including the development of new synthesis methods, the exploration of new applications in biomedicine and electronics, and the investigation of the mechanism of action. The development of new synthesis methods can lead to the production of Perfluoro(pentadecaoxypropylene)oxyethylene with improved properties, such as higher molecular weight and better biocompatibility. The exploration of new applications can lead to the discovery of new uses for Perfluoro(pentadecaoxypropylene)oxyethylene in various fields. The investigation of the mechanism of action can lead to a better understanding of how Perfluoro(pentadecaoxypropylene)oxyethylene interacts with biological systems and can lead to the development of new drugs and therapies.
合成法
Perfluoro(pentadecaoxypropylene)oxyethylene can be synthesized by the polymerization of perfluoroalkoxyethylene oxide (PFEO) using various catalysts. The most commonly used catalysts are trifluoromethanesulfonic acid (TFMSA) and potassium hydroxide (KOH). The polymerization can be carried out in various solvents, such as dichloromethane, acetonitrile, and toluene. The molecular weight of Perfluoro(pentadecaoxypropylene)oxyethylene can be controlled by adjusting the reaction conditions, such as temperature, reaction time, and monomer concentration.
科学的研究の応用
Perfluoro(pentadecaoxypropylene)oxyethylene has a wide range of applications in scientific research, including biomedical imaging, drug delivery, and tissue engineering. Perfluoro(pentadecaoxypropylene)oxyethylene is widely used as a contrast agent in magnetic resonance imaging (MRI) due to its high stability and biocompatibility. Perfluoro(pentadecaoxypropylene)oxyethylene can also be used as a drug carrier for various drugs, such as anticancer drugs, due to its high loading capacity and sustained release properties. Perfluoro(pentadecaoxypropylene)oxyethylene can also be used as a scaffold material for tissue engineering due to its biocompatibility and mechanical properties.
特性
CAS番号 |
122998-72-5 |
|---|---|
製品名 |
Perfluoro(pentadecaoxypropylene)oxyethylene |
分子式 |
C47HF95O15 |
分子量 |
2610.3 g/mol |
IUPAC名 |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,43,43,44,44,45,45,46,46,47,47-pentanonacontafluoro-47-(trioxidanylperoxyperoxyperoxyperoxyperoxyperoxy)heptatetracontane |
InChI |
InChI=1S/C47HF95O15/c48-1(49,2(50,51)4(54,55)6(58,59)8(62,63)10(66,67)12(70,71)14(74,75)16(78,79)18(82,83)20(86,87)22(90,91)24(94,95)26(98,99)28(102,103)30(106,107)32(110,111)34(114,115)36(118,119)38(122,123)40(126,127)42(130,131)44(134,135)46(138,139)140)3(52,53)5(56,57)7(60,61)9(64,65)11(68,69)13(72,73)15(76,77)17(80,81)19(84,85)21(88,89)23(92,93)25(96,97)27(100,101)29(104,105)31(108,109)33(112,113)35(116,117)37(120,121)39(124,125)41(128,129)43(132,133)45(136,137)47(141,142)144-146-148-150-152-154-156-157-155-153-151-149-147-145-143/h143H |
InChIキー |
RIRVFUKJSNBDFN-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(OOOOOOOOOOOOOOO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
正規SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(OOOOOOOOOOOOOOO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
その他のCAS番号 |
122998-72-5 |
同義語 |
1-(pentanonacontafluoroheptatetracontyl)pentadecaoxidane Freon E 15 Freon E-15 Freon E15 perfluoro(pentadecaoxypropylene)oxyethylene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




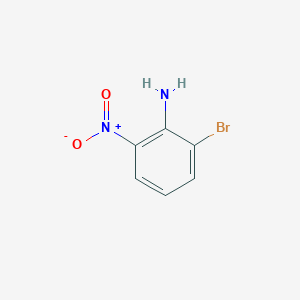
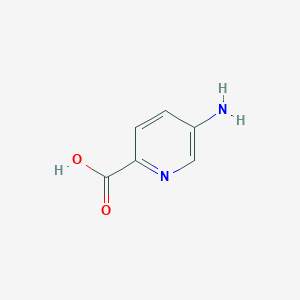
![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)
